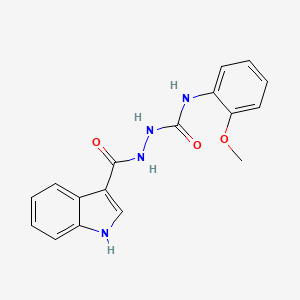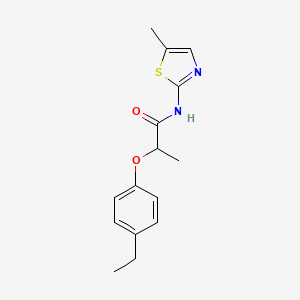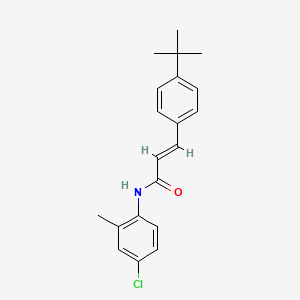![molecular formula C22H17BrN2O5 B4615451 2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)
2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid
Descripción general
Descripción
The compound under discussion is part of a broader category of organic chemicals that have been extensively studied for their unique chemical and physical properties. These compounds often feature in the synthesis of complex molecules, showcasing their importance in chemical research and material science.
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step chemical processes, including condensation reactions, functional group transformations, and purification techniques. For instance, El‐Faham et al. (2013) described an efficient synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, showcasing the methodologies applicable to the synthesis of complex molecules like the one (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Molecular Structure Analysis
The determination of molecular structures of such compounds often involves spectroscopic techniques like NMR, IR, and UV-Vis, alongside computational methods like density functional theory (DFT) for geometry optimization. Baul et al. (2009) utilized NMR, UV-Vis, and IR spectroscopy alongside DFT to analyze the structures of azo-benzoic acids, which shares a methodological similarity with the analysis of our compound of interest (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Chemical Reactions and Properties
The chemical behavior of complex organic molecules, including their reactivity and interaction with other compounds, is a rich area of study. For example, the formation of azo-hydrazone tautomerism and acid-base dissociation in solution as discussed by Baul et al. (2009), provides insight into the dynamic chemical properties that might be relevant to our compound (Baul et al., 2009).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystallinity, can be assessed through various experimental techniques. X-ray crystallography, for example, is a powerful tool for determining the crystal structure and hence the physical form of the compound, as demonstrated in the synthesis and structural characterization studies by Savage et al. (2005) (Savage, Malone, Gallagher, Ida, & Kenny, 2005).
Chemical Properties Analysis
Understanding the chemical properties includes exploring the compound's stability, reactivity under different conditions, and its functional group transformations. The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates by Singh et al. (2017) illustrates the nuanced chemical reactions that such compounds can undergo, hinting at the broader reactivity profile of our compound of interest (Singh, Lakhan, & Singh, 2017).
Aplicaciones Científicas De Investigación
Benzoic Acid Derivatives in Food and Pharmaceuticals
Benzoic acid and its derivatives, including compounds structurally related to 2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid, are extensively used as preservatives due to their antibacterial and antifungal properties. These compounds are naturally occurring in plant and animal tissues and can be synthesized by microorganisms. They find applications in food, cosmetic, hygiene, and pharmaceutical products. Despite their widespread use, the potential public health concerns and controversial effects of these compounds are subjects of ongoing research and discussion (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis and Drug Development
Rearrangement in Drug Compounds
An unusual rearrangement process has been observed in the study of Zofenopril, an ACE inhibitor drug, where a benzoic acid molecule is lost during mass spectrometric analysis. This rearrangement, which involves the cleavage of the benzoic acid moiety, highlights the complex interactions and stability considerations of benzoic acid derivatives in pharmaceutical contexts (Cartoni et al., 2002).
Protecting Groups in Carbohydrate Chemistry
The 2-(chloroacetoxymethyl)benzoyl (CAMB) group, closely related to benzoic acid derivatives, has been used as a novel protecting group for carbohydrates. This application underscores the importance of benzoic acid derivatives in facilitating the synthesis of complex organic molecules, showcasing their versatility in synthetic chemistry (Ziegler & Pantkowski, 1994).
Biological Interactions and Applications
- Antioxidant and Enzyme Inhibitory Actions: Novel bromophenols, structurally related to benzoic acid derivatives, have been synthesized and evaluated for their antioxidant activities and inhibitory effects on metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds demonstrate significant biological activities, indicating the potential of benzoic acid derivatives in the development of new therapeutic agents (Öztaşkın et al., 2017).
Novel Fluorescence Probes
Development of novel fluorescence probes for detecting reactive oxygen species illustrates the application of benzoic acid derivatives in biochemical research and diagnostics. These probes are designed to selectively detect highly reactive oxygen species, facilitating studies on the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
2-[[4-[[2-(4-bromophenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5/c23-15-7-11-17(12-8-15)30-13-20(26)24-16-9-5-14(6-10-16)21(27)25-19-4-2-1-3-18(19)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYYUQGTFQPTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)
![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)